
(3-(Trifluoromethylthio)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. The compound is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the reagent and facilitates its use in various chemical reactions. The trifluoromethylthio group is known for its electron-withdrawing properties, making this compound valuable in the formation of carbon-carbon bonds and other synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of a brominated precursor with zinc in the presence of THF. One common method is the reaction of 3-(trifluoromethylthio)bromobenzene with zinc powder in THF under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a consistent and high-quality product.
化学反应分析
Types of Reactions: (3-(trifluoromethylthio)phenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The reagent can add to carbonyl compounds, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: Used in cross-coupling reactions.
Inert atmosphere: To prevent oxidation and decomposition.
Low temperatures: To maintain stability and high reactivity.
Major Products Formed: The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学研究应用
Chemistry:
Synthesis of complex molecules: The reagent is used to introduce trifluoromethylthio groups into aromatic rings, which can enhance the biological activity and stability of the resulting compounds.
Material science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug discovery: The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, making (3-(trifluoromethylthio)phenyl)zinc bromide a valuable tool in medicinal chemistry.
Industry:
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides that contain trifluoromethylthio groups, which enhance their efficacy and environmental stability.
作用机制
The mechanism by which (3-(trifluoromethylthio)phenyl)zinc bromide exerts its effects involves the transfer of the trifluoromethylthio group to an electrophilic center in the target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The trifluoromethylthio group is highly electron-withdrawing, which can stabilize the transition state and increase the reactivity of the reagent.
相似化合物的比较
(3-(trifluoromethylthio)phenyl)magnesium bromide: Another organometallic reagent used in similar synthetic applications.
(3-(trifluoromethylthio)phenyl)lithium: A more reactive but less stable alternative.
Uniqueness: (3-(trifluoromethylthio)phenyl)zinc bromide is unique in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications. Its use in THF also provides a stable medium that enhances its shelf life and usability in various reactions.
属性
分子式 |
C7H4BrF3SZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);trifluoromethylsulfanylbenzene |
InChI |
InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI 键 |
BOGPCCKRVKFSPK-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)SC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
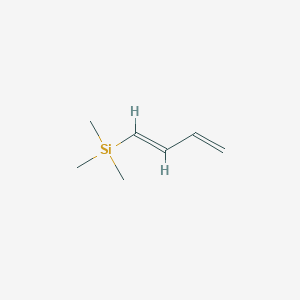
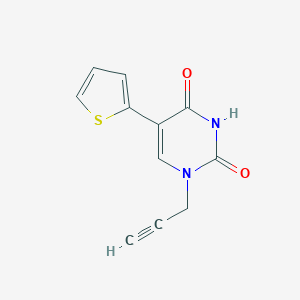
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
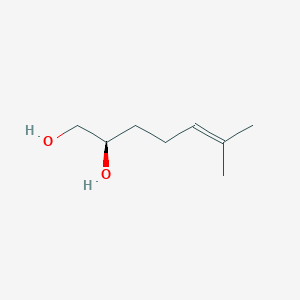
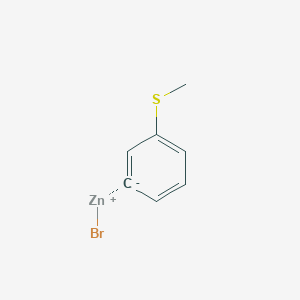
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
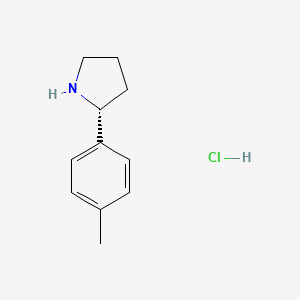
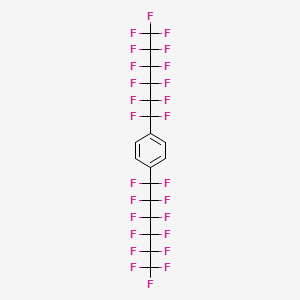

![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

